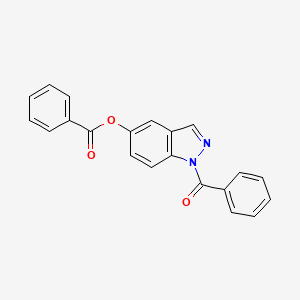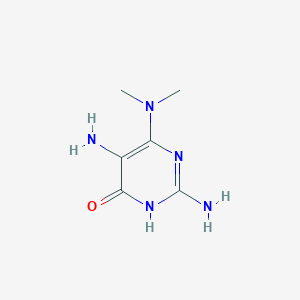
2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its pyrimidine ring, which is substituted with amino groups at the 2 and 5 positions, and a dimethylamino group at the 6 position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4,6-trichloropyrimidine.
Amination: The first step involves the substitution of chlorine atoms at the 2 and 5 positions with amino groups. This can be achieved using ammonia or an amine under suitable conditions.
Dimethylamination: The chlorine atom at the 6 position is then substituted with a dimethylamino group. This step can be carried out using dimethylamine in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.
科学的研究の応用
2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4-Diamino-6-(dimethylamino)pyrimidine: Similar structure but with different substitution pattern.
2,5-Diamino-4,6-dimethylpyrimidine: Contains methyl groups instead of dimethylamino group.
2,5-Diaminopyrimidine: Lacks the dimethylamino group.
Uniqueness
2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61693-30-9 |
|---|---|
分子式 |
C6H11N5O |
分子量 |
169.19 g/mol |
IUPAC名 |
2,5-diamino-4-(dimethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H11N5O/c1-11(2)4-3(7)5(12)10-6(8)9-4/h7H2,1-2H3,(H3,8,9,10,12) |
InChIキー |
IKDSQOUPDDEQOJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=O)NC(=N1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)

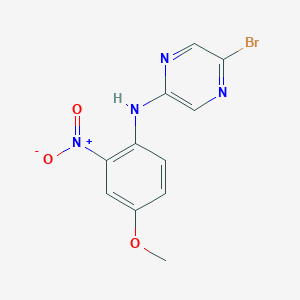
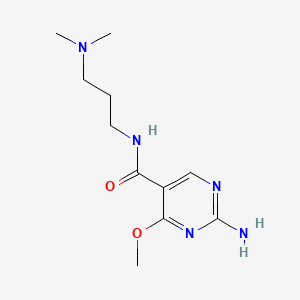
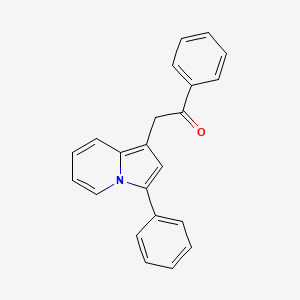


![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)
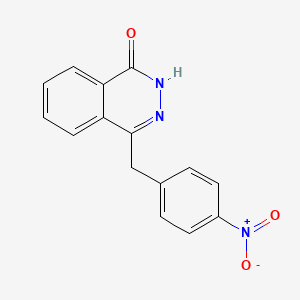

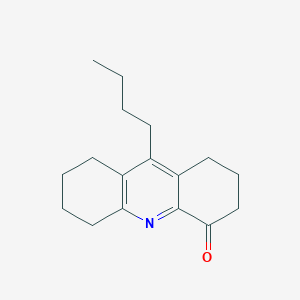

![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
